Selective PKC Inhibition vs. Unprotected D-erythro-sphingosine
N-Boc-erythro-sphingosine selectively inhibits protein kinase C (PKC) activity and phorbol dibutyrate binding in vitro in human platelets, without affecting protein kinase A (PKA) or myosin light chain kinase (MLCK) . In contrast, unprotected D-erythro-sphingosine is a very potent activator of p32-kinase (EC50 = 8 μM) and also inhibits PKC, demonstrating a broader and less selective activity profile [1].
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Selective PKC inhibition; no inhibition of PKA or MLCK |
| Comparator Or Baseline | D-erythro-sphingosine: Activates p32-kinase (EC50 = 8 μM) and inhibits PKC |
| Quantified Difference | Target compound lacks p32-kinase activation activity; comparator exhibits dual activation/inhibition profile |
| Conditions | In vitro human platelet assays |
Why This Matters
This selectivity reduces off-target effects in PKC-focused studies, enabling more precise interrogation of PKC-mediated signaling pathways compared to the broader-acting parent compound.
- [1] MedChemExpress. (n.d.). D-erythro-Sphingosine. Retrieved April 18, 2026, from https://www.medchemexpress.eu/D-erythro-Sphingosine.html View Source
